Selectivity Profile vs. Broad-Spectrum MMP Inhibitor Batimastat
The core differentiation of (R)-ND-336 is its >100-fold selectivity for MMP-9 over MMP-1, a critical safety advantage. In a direct head-to-head comparison, (R)-ND-336 showed no inhibition of MMP-1 at 100 µM, whereas batimastat potently inhibits MMP-1 with an IC50 of 3 nM [1]. This selectivity eliminates the musculoskeletal toxicity that caused the failure of broad-spectrum inhibitors in clinical trials.
| Evidence Dimension | Selectivity against MMP-1 (toxicity-associated) |
|---|---|
| Target Compound Data | No inhibition at 100,000 nM |
| Comparator Or Baseline | Batimastat: IC50 = 3 nM |
| Quantified Difference | >33,000-fold selectivity differential |
| Conditions | In vitro enzymatic assay using recombinant human MMP-1 and a fluorogenic substrate. |
Why This Matters
For procurement, this selectivity data proves the compound can be used in chronic models without the dose-limiting toxicity seen with pan-MMP inhibitors, ensuring experimental validity.
- [1] Gooyit, M., et al. (2014). Selective inhibition of matrix metalloproteinase-9 (MMP-9) by (R)-ND-336. Journal of Medicinal Chemistry, 57(22), 9492-9504. View Source
